Orthogonal Synthetic Handle Advantage
The target compound provides three orthogonal functional handles (boronic acid, aryl bromide, and protected phenol) enabling iterative Suzuki-Miyaura coupling sequences without protecting group manipulation . In contrast, the commercially available analog 2-Benzyloxy-6-fluorophenylboronic acid (CAS 1217500-53-2) lacks the 4-bromo substituent, reducing the number of synthetic handles from three to two and eliminating the possibility of sequential coupling at the 4-position . Similarly, 2,4-Dibromo-6-fluorophenylboronic acid (CAS 870778-96-4) retains two bromo handles but lacks the protected phenol, requiring alternative strategies for introducing oxygen functionality .
| Evidence Dimension | Number of orthogonal synthetic handles |
|---|---|
| Target Compound Data | 3 (boronic acid, 4-bromo, 2-benzyloxy protected phenol) |
| Comparator Or Baseline | 2-Benzyloxy-6-fluorophenylboronic acid: 2 handles (boronic acid, 2-benzyloxy); 2,4-Dibromo-6-fluorophenylboronic acid: 2 handles (boronic acid, 2-bromo and 4-bromo) |
| Quantified Difference | Target compound offers 50% more orthogonal functional handles than the closest analog |
| Conditions | Structural analysis based on substitution pattern |
Why This Matters
This directly impacts procurement decisions for multi-step medicinal chemistry campaigns where maximizing synthetic efficiency and minimizing protecting group steps are critical cost and time drivers.
